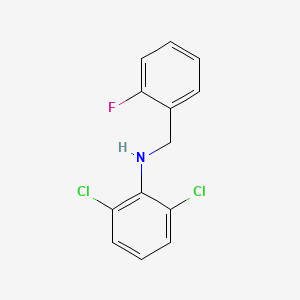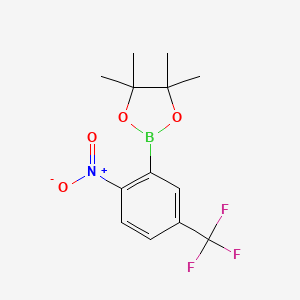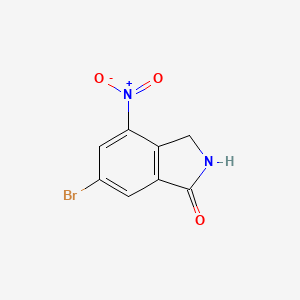
2,6-Dichloro-N-(2-fluorobenzyl)aniline
货号:
B572407
CAS 编号:
1225671-66-8
分子量:
270.128
InChI 键:
QJWJAFTZMPFTRK-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-N-(2-fluorobenzyl)aniline is a chemical compound with the molecular formula C13H10Cl2FN and a molecular weight of 270.13 . It is used in various chemical reactions and has several physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and one fluorobenzyl group attached to it . The exact structure can be viewed in the referenced databases .Physical and Chemical Properties Analysis
This compound has several physical and chemical properties, including a specific melting point, boiling point, and density . More detailed properties can be found in the referenced databases .作用机制
安全和危害
属性
IUPAC Name |
2,6-dichloro-N-[(2-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN/c14-10-5-3-6-11(15)13(10)17-8-9-4-1-2-7-12(9)16/h1-7,17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWJAFTZMPFTRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC=C2Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid et...
Cat. No.: B572327
CAS No.: 1242260-21-4
5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile
Cat. No.: B572328
CAS No.: 1269290-97-2
4,4,5,5-Tetramethyl-2-(2-nitro-5-(trifluoromethyl)pheny...
Cat. No.: B572330
CAS No.: 1218791-26-4
(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol
Cat. No.: B572332
CAS No.: 1215323-17-3










![5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572343.png)

![1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B572346.png)

